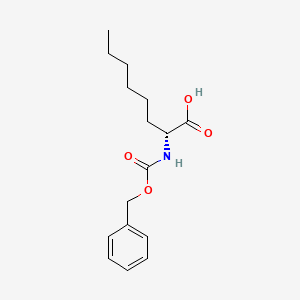
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid, also known as BDP, is a chemical compound that has gained the attention of researchers. It is a useful research chemical .
Molecular Structure Analysis
The molecular formula of this compound is C13H14O4. The InChI code for this compound is 1S/C13H14O4/c14-12(15)13(5-1-2-6-13)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 234.25 g/mol. It is a solid at room temperature .Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from commercial suppliers. In addition, it is easy to handle and store, and is relatively stable in aqueous solutions. The compound is also soluble in a variety of organic solvents, making it useful for a variety of applications.
However, the compound has a number of limitations for use in laboratory experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is sensitive to light, making it difficult to use in experiments that require exposure to light. Finally, the compound is sensitive to oxidation, making it difficult to use in experiments that involve oxidation reactions.
Zukünftige Richtungen
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a wide range of potential applications in scientific research. Future research could focus on the development of new synthetic methods for the synthesis of the compound, as well as the development of new applications for the compound, such as in the synthesis of new pharmaceuticals and agrochemicals. In addition, future research could focus on the biochemical and physiological effects of the compound, as well as the development of new methods for the measurement of its effects. Finally, future research could focus on the development of new methods for the analysis and characterization of the compound, as well as the development of new methods for its detection and quantification.
Synthesemethoden
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid can be synthesized through a variety of methods. The most commonly used methods are the Williamson ether synthesis, the Wittig reaction, and the condensation of a cyclopentanone with an aldehyde. The Williamson ether synthesis involves the reaction of a cyclopentanone with an alkyl halide in the presence of a base. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde in the presence of a base. In the condensation reaction, a cyclopentanone is reacted with an aldehyde in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a starting material for the synthesis of various heterocyclic compounds, such as 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-thiol and 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-carboxylic acid. In addition, it is used as a reagent in the synthesis of various organic compounds, such as 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-carboxylic acid esters and 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-thiol esters.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(15)13(5-1-2-6-13)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUHPCVBAHVTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)
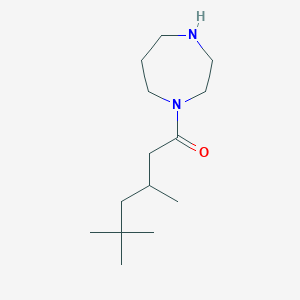
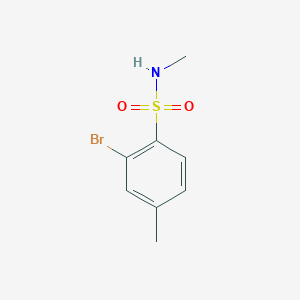
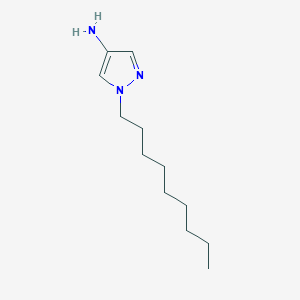
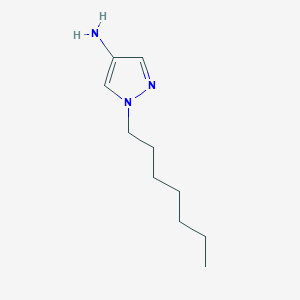
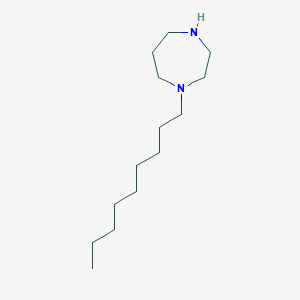
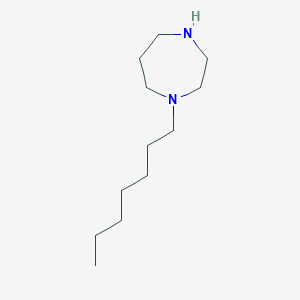

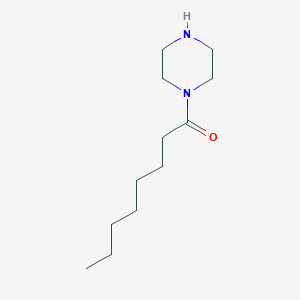
![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
